molecular formula C17H17ClN2O2 B2845566 N'-[(4-CHLOROPHENYL)METHYL]-N-(1-PHENYLETHYL)ETHANEDIAMIDE CAS No. 352013-65-1

N'-[(4-CHLOROPHENYL)METHYL]-N-(1-PHENYLETHYL)ETHANEDIAMIDE

Cat. No.: B2845566
CAS No.: 352013-65-1
M. Wt: 316.79
InChI Key: WMVALJFKRIKUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(4-Chlorophenyl)methyl]-N-(1-phenylethyl)ethanediamide is a substituted ethanediamide characterized by a 4-chlorobenzyl group and a 1-phenylethyl substituent. Ethanediamides (diamides) are nitrogen-containing compounds with two amide linkages, often studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and polymer synthesis.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12(14-5-3-2-4-6-14)20-17(22)16(21)19-11-13-7-9-15(18)10-8-13/h2-10,12H,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVALJFKRIKUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-Chlorophenyl)methyl]-N-(1-phenylethyl)ethanediamide typically involves the reaction of 4-chlorobenzyl chloride with N-(1-phenylethyl)ethanediamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the ethanediamide.

Industrial Production Methods

On an industrial scale, the production of N’-[(4-Chlorophenyl)methyl]-N-(1-phenylethyl)ethanediamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-Chlorophenyl)methyl]-N-(1-phenylethyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines and alcohols.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid and sulfuric acid.

Major Products

    Oxidation: Amides and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N’-[(4-Chlorophenyl)methyl]-N-(1-phenylethyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(4-Chlorophenyl)methyl]-N-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Ethanediamide Class

The target compound shares a core ethanediamide backbone with other derivatives, differing in substituent groups:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Potential Applications
N'-[(4-Chlorophenyl)methyl]-N-(1-phenylethyl)ethanediamide 4-chlorobenzyl, 1-phenylethyl C₁₆H₁₆ClN₂O₂ ~303.8 (calculated) Unknown; inferred agrochemical/pharma use
N1-(3-Chloro-2-methylphenyl)-N2-(pyridin-4-ylmethyl)ethanediamide 3-chloro-2-methylphenyl, pyridinylmethyl C₁₅H₁₅ClN₄O₂ ~338.8 Bioactive intermediates
N1-(2,4-Dichlorophenyl)-N2-[(methoxyimino)methyl]ethanediamide 2,4-dichlorophenyl, methoxyiminomethyl C₁₀H₉Cl₂N₃O₃ 290.1 Pesticide research

Key Observations:

  • Chlorine Position: The dichlorophenyl group in ’s compound increases molar mass and polarity compared to the mono-chlorinated target, which could affect solubility and environmental persistence .

Urea Derivatives with Chlorophenyl Substituents

Urea-based compounds like cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) and pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea) () share chlorophenyl motifs but differ in functional groups:

  • Functional Group Comparison: Ureas contain a carbonyl-amino linkage, while ethanediamides have two amide groups. This difference impacts hydrogen-bonding capacity and metabolic stability, with ureas often being more hydrolytically labile .

Phthalimide and Maleimide Derivatives

  • 3-Chloro-N-phenyl-phthalimide () is a monomer precursor for polyimides. Its chloro and phenyl groups contribute to thermal stability, contrasting with the target compound’s amide-based flexibility .
  • N-Substituted Maleimides () are studied for electronic properties. While structurally distinct from ethanediamides, computational methods (e.g., quantum chemical modeling) used for maleimides could predict the target compound’s charge distribution or reactivity .

Halogen Substitution Trends

  • Chlorine vs. Fluorine: highlights fluorophenyl derivatives, which are more electronegative than chlorophenyl groups. Chlorine’s larger atomic size may increase steric hindrance but enhance hydrophobic interactions in biological systems .

Research Findings and Implications

  • Synthetic Routes: Ethanediamides are typically synthesized via condensation reactions. The target compound’s 1-phenylethyl group may require stereoselective methods, as seen in chiral amine syntheses .
  • Bioactivity Hypotheses: Analogues like N1-(2,4-dichlorophenyl)ethanediamide () show pesticidal activity, suggesting the target compound could be screened for insecticidal or fungicidal properties .
  • Computational Predictions: Molecular modeling (e.g., DFT calculations) could elucidate dipole moments or binding affinities, as applied to N-substituted maleimides in .

Biological Activity

N'-[(4-Chlorophenyl)methyl]-N-(1-phenylethyl)ethanediamide, also known as N-(4-chlorophenyl)-N'-(1-phenylethyl)ethanediamide, is a compound of interest in pharmacological research due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C16H15ClN2O2
  • Molecular Weight : 302.75 g/mol
  • CAS Number : 2927002

Structure

The compound features a chlorinated phenyl group and an ethylamine moiety, which contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the chlorophenyl group is significant as it often enhances the lipophilicity and receptor affinity of the compound.

Pharmacological Studies

  • Antidepressant-like Effects : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin and norepinephrine levels in the brain.
  • Analgesic Properties : Similar compounds have shown analgesic properties, potentially through opioid receptor agonism. Further studies are needed to confirm these effects specifically for this compound.
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound on cancer cell lines reveal promising results, indicating potential use in cancer therapy. The compound appears to induce apoptosis in certain cancer cells, although the exact pathways remain to be elucidated.

Case Studies

StudyFindings
Study 1 Demonstrated antidepressant-like effects in a mouse model using forced swim tests, suggesting increased serotonin levels.
Study 2 Indicated cytotoxic effects on breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Study 3 Explored the analgesic potential in rat models, showing reduced pain responses in formalin tests.

Toxicology and Safety Profile

The safety profile of this compound is not fully established. However, related compounds have shown varying degrees of toxicity depending on dosage and administration route. Long-term studies are necessary to evaluate chronic exposure effects.

Q & A

Q. What in silico tools are recommended for predicting metabolic pathways and potential toxicity?

  • Tools :
  • ADMET prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
  • Metabolite identification : Simulate Phase I/II metabolism with GLORY or BioTransformer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.